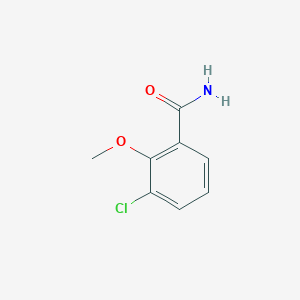

3-Chloro-2-methoxybenzamide

Description

3-Chloro-2-methoxybenzamide (C₈H₈ClNO₂, molecular weight ~185.45 g/mol) is a benzamide derivative featuring a chlorine atom at the 3-position and a methoxy group at the 2-position of the benzene ring.

Properties

IUPAC Name |

3-chloro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESNSNMMTLYFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials, 3-chloro-2-methoxybenzoic acid and ammonia or an amine, are fed into the reactor along with a dehydrating agent. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxybenzamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

Reduction: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzamides.

Oxidation: Formation of 3-chloro-2-hydroxybenzamide or 3-chloro-2-carboxybenzamide.

Reduction: Formation of 3-chloro-2-methoxybenzylamine.

Scientific Research Applications

Anticancer Applications

The hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in several cancers, making it a target for therapeutic intervention. Research has shown that derivatives of 2-methoxybenzamide, including 3-chloro-2-methoxybenzamide, can inhibit the Hh signaling pathway by targeting the Smoothened (Smo) receptor.

- Mechanism of Action : Compound 21, a derivative of this compound, demonstrated potent inhibition of the Hh signaling pathway with an IC50 value in the nanomolar range. It effectively prevented Smo from entering primary cilia, which is crucial for Hh signal transduction . This inhibition was confirmed through molecular docking studies that revealed favorable binding interactions with the Smo receptor .

- Case Studies : In vitro studies have indicated that compounds targeting the Hh pathway can suppress cell proliferation in drug-resistant cancer cell lines. For instance, compound 21 showed significant antiproliferative activity against such lines, suggesting its potential as a therapeutic agent in resistant cancer types .

Inflammation and Immunology Applications

Another significant application of this compound derivatives is their role as NLRP3 inflammasome inhibitors. The NLRP3 inflammasome is a key component of the innate immune response and is involved in various inflammatory diseases.

- Biological Activity : The compound JC-171, derived from modifications of this compound, was identified as a selective inhibitor of the NLRP3 inflammasome. It effectively suppressed IL-1β production and inhibited caspase-1 activation in vitro. Furthermore, in vivo studies demonstrated that JC-171 could mitigate pathology in models of acute myocardial infarction and multiple sclerosis (MS) by blocking NLRP3 assembly .

- Mechanistic Insights : The inhibition mechanism involves blocking ASC recruitment during NLRP3 activation, thereby preventing the assembly of the inflammasome complex. This action highlights the compound's potential for treating diseases characterized by excessive inflammation .

Gastrointestinal Prokinetic Activity

Research has also indicated that certain derivatives of this compound may exhibit gastrointestinal prokinetic activity. This suggests potential applications in treating gastrointestinal disorders where motility is impaired.

- Synthesis and Testing : A series of novel compounds were synthesized to evaluate their prokinetic effects. The conformational characteristics of these compounds were designed to enhance their activity within gastrointestinal systems .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Anticancer | Hh signaling pathway inhibition | Potent inhibition with nanomolar IC50 values |

| Inflammation | NLRP3 inflammasome inhibition | Selective suppression of IL-1β production |

| Gastrointestinal Health | Prokinetic activity | Enhanced motility effects in gastrointestinal models |

Mechanism of Action

The mechanism of action of 3-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and chlorine substituents play a crucial role in enhancing the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of 3-Chloro-2-methoxybenzamide and Analogs

Key Observations:

Substituent Effects: The electron-withdrawing chlorine in this compound increases the electrophilicity of the amide group compared to electron-donating methoxy-substituted analogs like 4-Methoxybenzamide. This may enhance reactivity in nucleophilic substitution or coupling reactions.

Solubility: 4-Methoxybenzamide exhibits higher aqueous solubility due to the para-methoxy group’s symmetry and lack of steric interference . In contrast, this compound’s solubility is likely reduced in water but enhanced in organic solvents like ethanol or dichloromethane.

Functional Group Synergy :

- Compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrate the utility of N,O-bidentate directing groups in metal-catalyzed reactions . While this compound lacks such a group, its chlorine atom could act as a weak directing group or participate in halogen bonding.

Limitations and Knowledge Gaps

- Data Availability : Direct experimental data on this compound’s melting point, solubility, and spectroscopic profiles are scarce, necessitating extrapolation from structural analogs.

- Synthetic Challenges : The steric clash between 2-methoxy and 3-chloro substituents may complicate synthesis, requiring optimized conditions for high yields.

Biological Activity

3-Chloro-2-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies, focusing on its activity against various diseases, particularly those involving the NLRP3 inflammasome.

Structural Characteristics

This compound belongs to the benzamide class of compounds, characterized by a benzene ring substituted with a chlorine atom at the 3-position and a methoxy group at the 2-position. This structural arrangement is crucial for its biological activity, particularly in inhibiting inflammatory pathways.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a significant role in the immune response by regulating the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. Inhibition of this pathway has been linked to therapeutic effects in various inflammatory diseases.

Key Findings

- Inhibition of IL-1β Release : Studies have shown that this compound effectively inhibits IL-1β release from macrophages stimulated with lipopolysaccharide (LPS) and ATP, indicating its role as a selective NLRP3 inflammasome inhibitor .

- Anti-inflammatory Effects : In vivo experiments demonstrated that treatment with this compound reduced inflammation and tissue damage in models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) .

Table 1: Biological Activity Summary of this compound

| Study | Model | Concentration (μM) | Effect |

|---|---|---|---|

| Mouse Macrophages | 8.45 ± 1.56 | Inhibition of IL-1β release | |

| EAE Model | Not specified | Reduced severity and progression of disease |

Case Study: EAE Model

In a study utilizing an EAE model, administration of this compound resulted in significant reductions in clinical scores associated with disease severity. The compound's ability to inhibit IL-1β production was correlated with decreased pathogenic T helper cell responses, highlighting its potential as a therapeutic agent for multiple sclerosis .

Comparative Analysis with Related Compounds

Research on related benzamide derivatives has shown that modifications to the benzene ring can significantly influence biological activity. For instance, compounds with additional hydroxyl or cyano groups have demonstrated enhanced antiproliferative effects against cancer cell lines . The structure-activity relationship indicates that the presence of specific substituents can optimize therapeutic efficacy.

Table 2: Comparison of Benzamide Derivatives

| Compound | Substituents | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | Cl, OCH₃ | 8.45 ± 1.56 | NLRP3 inhibition |

| JC-171 (related compound) | OCH₃ | 5.6 ± 0.5 | NLRP3 inhibition |

| Glyburide (sulfonylurea) | SO₂N(CH₃)₂ | >50 | No NLRP3 inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.